molecular formula C14H12F3N3OS B10938669 N-(4-methylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10938669
M. Wt: 327.33 g/mol
InChI Key: YLYUIWPWDMJBQD-UHFFFAOYSA-N
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Description

N~1~-(4-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a trifluoromethyl group, a pyrimidinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloropyrimidine and trifluoromethylthiol.

    Coupling with the Phenyl Group: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves the coupling of the pyrimidinyl intermediate with the phenyl group through a sulfanyl linkage, typically under mild conditions to avoid decomposition of the sensitive trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(4-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

    Industry: Utilized in the development of agrochemicals, where the trifluoromethyl group can enhance the efficacy and stability of the active ingredient.

Mechanism of Action

The mechanism of action of N1-(4-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is primarily based on its ability to interact with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, particularly those involved in metabolic pathways, due to the presence of the trifluoromethyl group which enhances binding affinity.

    Pathways Involved: The binding of the compound to its target enzyme can inhibit the enzyme’s activity, leading to downstream effects on the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: Similar in structure but lacks the pyrimidinyl group.

    N-(4-METHYLPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Similar but with a different positioning of the trifluoromethyl group.

Uniqueness

N~1~-(4-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to the presence of both the trifluoromethyl and pyrimidinyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential as an enzyme inhibitor and its stability in various applications.

Properties

Molecular Formula

C14H12F3N3OS

Molecular Weight

327.33 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C14H12F3N3OS/c1-9-2-4-10(5-3-9)19-12(21)8-22-13-18-7-6-11(20-13)14(15,16)17/h2-7H,8H2,1H3,(H,19,21)

InChI Key

YLYUIWPWDMJBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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